molecular formula C16H32 B3051700 7-Hexadecene, (Z)- CAS No. 35507-09-6

7-Hexadecene, (Z)-

Cat. No.: B3051700
CAS No.: 35507-09-6
M. Wt: 224.42 g/mol
InChI Key: JZPUSPPFVAJNGY-SQFISAMPSA-N
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Description

. It is characterized by the presence of a double bond between the 7th and 8th carbon atoms in the 16-carbon chain, with the hydrogen atoms on the same side of the double bond (cis configuration). This compound is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hexadecene, (Z)- can be achieved through several methods. One common approach involves the partial hydrogenation of 1,7-Hexadecadiene. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) under controlled hydrogen pressure and temperature conditions .

Industrial Production Methods: In industrial settings, 7-Hexadecene, (Z)- is often produced through the oligomerization of ethylene followed by selective hydrogenation. This process involves the use of metal catalysts such as nickel or cobalt to facilitate the oligomerization reaction, followed by hydrogenation to achieve the desired cis configuration .

Chemical Reactions Analysis

Types of Reactions: 7-Hexadecene, (Z)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form alcohols, aldehydes, or carboxylic acids depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert 7-Hexadecene, (Z)- to hexadecane using hydrogen gas in the presence of a metal catalyst.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds such as 7-bromohexadecene.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) under UV light or in the presence of a catalyst.

Major Products:

    Oxidation: 7-Hexadecanol, 7-Hexadecanal, and 7-Hexadecanoic acid.

    Reduction: Hexadecane.

    Substitution: 7-Bromohexadecene and 7-Chlorohexadecene.

Scientific Research Applications

7-Hexadecene, (Z)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Hexadecene, (Z)- varies depending on its application:

Comparison with Similar Compounds

    trans-7-Hexadecene: The trans isomer of 7-Hexadecene, which has the hydrogen atoms on opposite sides of the double bond.

    Hexadecane: A saturated hydrocarbon with no double bonds.

    1-Hexadecene: An isomer with the double bond at the first carbon position.

Uniqueness: 7-Hexadecene, (Z)- is unique due to its cis configuration, which imparts distinct chemical and physical properties compared to its trans isomer and other similar compounds. This configuration influences its reactivity, boiling point, and interaction with biological systems .

Properties

IUPAC Name

(Z)-hexadec-7-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h13,15H,3-12,14,16H2,1-2H3/b15-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZPUSPPFVAJNGY-SQFISAMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90880853
Record name 7-hexadecene, (z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90880853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35507-09-6
Record name 7-Hexadecene, (7Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035507096
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-hexadecene, (z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90880853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-HEXADECENE, (7Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NFJ2J817O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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